molecular formula C63H113N3O29S2 B6363045 SPDP-PEG24-NHS ester CAS No. 924280-65-9

SPDP-PEG24-NHS ester

Cat. No.: B6363045
CAS No.: 924280-65-9
M. Wt: 1440.7 g/mol
InChI Key: ARLGFRZAOLYVAU-UHFFFAOYSA-N
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Description

SPDP-PEG24-NHS ester is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the other end. This compound is designed with a polyethylene glycol (PEG) spacer arm, which enhances its water solubility and reduces protein aggregation and precipitation compared to crosslinkers with only hydrocarbon spacers .

Scientific Research Applications

SPDP-PEG24-NHS ester is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

Mechanism of Action

Target of Action

The primary targets of SPDP-PEG24-NHS ester are amine and thiol groups . These groups are commonly found in proteins, making them the primary targets for this compound. The compound’s ability to react with these groups allows it to form stable bonds, which is crucial for its function as a crosslinker.

Mode of Action

This compound operates by forming stable bonds with its targets. It contains an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the opposite end . The NHS ester reacts with primary amines to form stable amide bonds . The 2-pyridyldithiol group reacts with thiol groups and contains a cleavable disulfide bond .

Biochemical Pathways

This compound is a PEG-based linker used in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are molecules that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . By forming stable bonds with target proteins, this compound enables the formation of PROTAC molecules, which can then initiate the degradation of specific proteins within the cell .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG spacer arm. This arm confers greater water solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers . This increased solubility can enhance the bioavailability of the compound, allowing it to reach its targets more effectively.

Result of Action

The primary result of this compound’s action is the formation of stable bonds with target proteins. This enables the synthesis of PROTAC molecules, which can selectively degrade specific proteins within the cell . This selective protein degradation can have various molecular and cellular effects, depending on the specific proteins targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, as the reactivity of NHS esters and thiol groups can be pH-dependent. Additionally, the compound is membrane permeable, which allows for intracellular reactions to take place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPDP-PEG24-NHS ester involves the conjugation of a PEG spacer with an NHS ester and a 2-pyridyldithiol group. The PEG spacer is typically synthesized through polymerization reactions, and the NHS ester is introduced via esterification reactions. The 2-pyridyldithiol group is attached through a thiol-ene reaction, which involves the addition of a thiol group to an alkene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified through techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

SPDP-PEG24-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • SPDP-PEG4-NHS ester
  • SPDP-PEG8-NHS ester
  • SPDP-PEG12-NHS ester
  • Sulfo-LC-SPDP
  • PEG4-SPDP

Uniqueness

SPDP-PEG24-NHS ester stands out due to its longer PEG spacer arm, which provides greater water solubility and reduces protein aggregation compared to shorter PEG spacers. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H113N3O29S2/c67-59(7-58-96-97-60-3-1-2-8-65-60)64-9-11-72-13-15-74-17-19-76-21-23-78-25-27-80-29-31-82-33-35-84-37-39-86-41-43-88-45-47-90-49-51-92-53-55-94-57-56-93-54-52-91-50-48-89-46-44-87-42-40-85-38-36-83-34-32-81-30-28-79-26-24-77-22-20-75-18-16-73-14-12-71-10-6-63(70)95-66-61(68)4-5-62(66)69/h1-3,8H,4-7,9-58H2,(H,64,67)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLGFRZAOLYVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H113N3O29S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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